molecular formula C18H16N2O4 B4886447 8-[3-(2-nitrophenoxy)propoxy]quinoline

8-[3-(2-nitrophenoxy)propoxy]quinoline

Cat. No. B4886447
M. Wt: 324.3 g/mol
InChI Key: RMUJWQCQUNZRSE-UHFFFAOYSA-N
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Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a privileged scaffold that appears as an important construction motif for the development of new drugs . Quinoline nucleus is endowed with a variety of therapeutic activities, and new quinoline derivatives are known to be biologically active compounds possessing several pharmacological activities .


Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline or 1-azanaphthalene or benzo[b]pyridine is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations . For examples, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .


Physical And Chemical Properties Analysis

Quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine .

Scientific Research Applications

Pharmaceutical Applications

Quinoline and its derivatives have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . The compound “8-[3-(2-nitrophenoxy)propoxy]quinoline” could potentially be used in the development of new drugs with these properties.

Synthetic Organic Chemistry

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .

Catalysts in Chemical Reactions

Quinoline derivatives can act as catalysts in various chemical reactions. For instance, they can be used in transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .

Material Science

Bromoquinolines, which can be derived from quinoline compounds, have become important tools for chemists as precursors for carbon-carbon bond formation. This can afford novel substituted quinoline derivatives with potential applications in the material industries .

Green Chemistry

Quinoline and its derivatives can be synthesized using green chemistry protocols, such as microwave synthesis, solvent-free reaction conditions, and photocatalytic synthesis (UV radiation) . This makes “8-[3-(2-nitrophenoxy)propoxy]quinoline” a potential candidate for green chemistry applications.

Environmental Science

Given the potential for green synthesis protocols, quinoline derivatives could also have applications in environmental science. For instance, they could be used in studies investigating the environmental impact of different chemical synthesis protocols .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

8-[3-(2-nitrophenoxy)propoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-20(22)15-8-1-2-9-16(15)23-12-5-13-24-17-10-3-6-14-7-4-11-19-18(14)17/h1-4,6-11H,5,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUJWQCQUNZRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320079
Record name 8-[3-(2-nitrophenoxy)propoxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198580
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-[3-(2-Nitrophenoxy)propoxy]quinoline

CAS RN

864714-88-5
Record name 8-[3-(2-nitrophenoxy)propoxy]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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